molecular formula C7H16ClNO2 B2795211 6-Aminoheptanoic acid hydrochloride CAS No. 854217-66-6

6-Aminoheptanoic acid hydrochloride

Cat. No.: B2795211
CAS No.: 854217-66-6
M. Wt: 181.66
InChI Key: AFEKDKLUJJQBAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Aminoheptanoic acid hydrochloride is an organic compound with the molecular formula C7H16ClNO2. It is a derivative of heptanoic acid, featuring an amino group at the sixth carbon position and a hydrochloride salt form. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-aminoheptanoic acid hydrochloride typically involves the reaction of 6-bromoheptanoic acid with ammonia or an amine source. The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by an amino group. The resulting 6-aminoheptanoic acid is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction mixture is typically purified through crystallization or recrystallization techniques to obtain the hydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions: 6-Aminoheptanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Scientific Research Applications

6-Aminoheptanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and other industrial chemicals

Comparison with Similar Compounds

    6-Aminohexanoic acid (ε-aminocaproic acid): A similar compound with one less carbon atom, used as an antifibrinolytic agent.

    7-Aminoheptanoic acid: A structural isomer with the amino group at a different position.

Uniqueness: 6-Aminoheptanoic acid hydrochloride is unique due to its specific chain length and the position of the amino group, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications .

Properties

IUPAC Name

6-aminoheptanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-6(8)4-2-3-5-7(9)10;/h6H,2-5,8H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEKDKLUJJQBAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854217-66-6
Record name 6-aminoheptanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.